Vorapaxar-d5

Bioanalytical method validation Internal standard selection UPLC-MS/MS quantification

Vorapaxar-d5 is the pentadeuterated isotopologue of vorapaxar (SCH 530348), a first-in-class, orally active protease-activated receptor-1 (PAR-1) antagonist (Ki = 8.1 nM) approved for secondary prevention of atherothrombotic events. Five deuterium atoms are incorporated at the 1,1,2,2,2 positions of the ethyl carbamate moiety, yielding a molecular formula of C₂₉H₂₈D₅FN₂O₄ (free base, MW 497.63 g/mol) or C₂₉H₃₀D₅FN₂O₈S (sulfate salt, MW 595.69 g/mol).

Molecular Formula C29H33FN2O4
Molecular Weight 497.6 g/mol
Cat. No. B12383692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVorapaxar-d5
Molecular FormulaC29H33FN2O4
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=C5F)C(OC3=O)C
InChIInChI=1S/C29H33FN2O4/c1-3-35-29(34)32-21-11-12-22-19(14-21)15-25-27(17(2)36-28(25)33)24(22)13-10-20-9-8-18(16-31-20)23-6-4-5-7-26(23)30/h4-10,13,16-17,19,21-22,24-25,27H,3,11-12,14-15H2,1-2H3,(H,32,34)/b13-10+/t17-,19?,21-,22?,24+,25?,27?/m1/s1/i1D3,3D2
InChIKeyYJFXBBHASHRDAP-ZUCJVGMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vorapaxar-d5 – The Only Commercially Available Deuterated Internal Standard for Vorapaxar Bioanalysis


Vorapaxar-d5 is the pentadeuterated isotopologue of vorapaxar (SCH 530348), a first-in-class, orally active protease-activated receptor-1 (PAR-1) antagonist (Ki = 8.1 nM) approved for secondary prevention of atherothrombotic events [1]. Five deuterium atoms are incorporated at the 1,1,2,2,2 positions of the ethyl carbamate moiety, yielding a molecular formula of C₂₉H₂₈D₅FN₂O₄ (free base, MW 497.63 g/mol) or C₂₉H₃₀D₅FN₂O₈S (sulfate salt, MW 595.69 g/mol) . The compound is exclusively intended as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS or GC-MS quantification of vorapaxar in biological matrices and is supplied with comprehensive characterization data compliant with regulatory guidelines for ANDA submissions and QC applications [2].

Why Non-Isotopic Internal Standards and Alternative Deuterated Forms Fail to Substitute for Vorapaxar-d5


In regulated bioanalysis, a stable isotope-labeled internal standard that closely mimics the analyte's physicochemical behavior is the gold standard for compensating matrix effects, extraction variability, and ionization fluctuations [1]. Methods attempting to use non-isotopic structural analogs—specifically clopidogrel, prasugrel, and ticagrelor—as internal standards for vorapaxar quantification were explicitly evaluated and rejected due to inadequate chromatographic compatibility with vorapaxar under optimized UPLC conditions [2]. At the opposite extreme, a higher-deuterated vorapaxar-d8 form has been synthesized in a single academic report but remains unavailable from any commercial supplier, precluding routine procurement and inter-laboratory method transfer [3]. Vorapaxar-d5 therefore occupies a singular, irreplaceable position: it is the only deuterated vorapaxar internal standard with multi-vendor commercial availability (Clearsynth, BOC Sciences, TRC, MedChemExpress, Pharmaffiliates) and fully validated, published method performance data in biological matrices.

Vorapaxar-d5: Quantified Differentiation Evidence for Procurement and Method Selection


Direct Head-to-Head Comparison: Vorapaxar-d5 Selected Over Three Structural Analog Internal Standards in a Validated UPLC-ESI-MS/MS Method

In the development of a validated UPLC-ESI-MS/MS method for vorapaxar quantification in rabbit plasma, three non-isotopic structural analogs—clopidogrel, prasugrel, and ticagrelor—were explicitly tested as candidate internal standards and rejected due to inadequate chromatographic compatibility with the analyte. Vorapaxar-d5 was selected as the sole satisfactory internal standard [1]. The optimized method achieved chromatographic separation with vorapaxar eluting at 1.62 ± 0.05 min and vorapaxar-d5 at 0.56 ± 0.05 min on a Pursuit XRs-100Å C18 column (4.6 × 50 mm, 10 µm), with a total run time of 3.5 min at a flow rate of 0.2 mL/min [1]. This direct, experimentally documented rejection of three alternative IS candidates within a single method development study provides unambiguous evidence that vorapaxar-d5 cannot be substituted by readily available non-isotopic antiplatelet drugs for vorapaxar bioanalysis.

Bioanalytical method validation Internal standard selection UPLC-MS/MS quantification

Extraction Recovery and Matrix Effect: Quantitative Performance of Vorapaxar-d5 in Protein-Precipitated Rabbit Plasma

In the validated UPLC-ESI-MS/MS method, the extraction recovery of vorapaxar-d5 from rabbit plasma using protein precipitation (PPT) with 0.1% formic acid in acetonitrile was 95.27% with a %CV of 8.51% [1]. The analyte vorapaxar showed recovery of 96.25% (LQC), 97.93% (MQC), and 99.25% (HQC), with an overall mean of 97.84% and %CV of 2.69% [1]. Matrix effect evaluation across different sources of rabbit plasma yielded a %CV of 9.87 for vorapaxar-d5, with post-column infusion experiments confirming no significant ion suppression or enhancement at the retention times of either the analyte or the IS (flat baseline observed) [1]. These data demonstrate that vorapaxar-d5 closely tracks the analyte through sample preparation and ionization, fulfilling the core requirement of a SIL-IS.

Extraction recovery Matrix effect assessment Protein precipitation

Commercial Availability: Vorapaxar-d5 Is the Only Deuterated Vorapaxar IS Obtainable from Multiple Global Suppliers

A survey of the stable isotope-labeled chemical supply landscape reveals that vorapaxar-d5 is the sole deuterated vorapaxar isotopologue with multi-vendor commercial availability. It is catalogued and stocked by at least five independent suppliers: Clearsynth (CAT CS-O-15171), BOC Sciences (purity >98%), Toronto Research Chemicals / TRC (distributed via CymitQuimica, TR-V758202, 25 mg listed at €34,511), MedChemExpress (SCH 530348-d5), and Pharmaffiliates (PA STI 087350) [1]. In contrast, vorapaxar-d8 has been reported in only one academic synthesis publication (Huang et al., 2018) and is not listed by any commercial supplier [2]. This multi-supplier ecosystem ensures competitive pricing, continuous availability, and the ability to qualify a second source for GMP/GLP compliance.

Procurement Supply chain Deuterated internal standard

Stock Solution Stability: Vorapaxar-d5 Demonstrates Equivalent Short-Term Stability to the Analyte Under Refrigerated Storage

Stability assessment of vorapaxar and vorapaxar-d5 stock solutions prepared in methanol and stored at 2–8 °C demonstrated that both compounds exhibited a percent change of less than 5% when freshly prepared stock solutions were compared against those stored for 9 days [1]. This equivalence in short-term solution stability ensures that the IS can be stored and used alongside the analyte reference standard without differential degradation, supporting batch-to-batch consistency in calibration curve preparation and QC sample analysis.

Stock solution stability Reference standard storage Method robustness

Specific MRM Transition Identity: The d5-Labeled Precursor Ion Yields a Product Ion Matching the Analyte, Confirming Equivalent Collision-Induced Dissociation

Under optimized positive-ion electrospray ionization conditions, the multiple reaction monitoring (MRM) transition for vorapaxar-d5 is m/z 498.6→447.2, compared to m/z 591.4→447.2 for unlabeled vorapaxar sulfate [1]. The shared product ion at m/z 447.2 confirms that the five deuterium atoms reside on the neutral loss fragment (the ethyl carbamate moiety, C₅H₅D₅O₂, Δm = +5.03 Da relative to the unlabeled ethyl group), which is cleaved during collision-induced dissociation (CID). The identical product ion demonstrates that vorapaxar-d5 undergoes equivalent CID fragmentation to the analyte, ensuring that variations in collision energy or gas pressure affect both IS and analyte responses proportionally—a critical requirement for robust quantitative LC-MS/MS methods using SIL-IS [2].

Mass spectrometry MRM transition Collision-induced dissociation

Vorapaxar-d5: Prioritized Application Scenarios Driven by Quantitative Differentiation Evidence


Regulated Bioanalytical Method Development and Validation for Vorapaxar Pharmacokinetic Studies in Plasma

Vorapaxar-d5 is the preferred internal standard for developing UPLC-MS/MS methods intended for regulated bioanalysis (GLP, ICH M10, or 21 CFR Part 11 compliance). Its documented superiority over three structural analog IS candidates (clopidogrel, prasugrel, ticagrelor—all rejected for inadequate chromatographic compatibility) [1] eliminates the need for laboratories to independently screen and validate alternative IS options. The validated method achieves a linear range of 0.01–200 ng/mL (r² > 0.999), an LLOQ of 0.01 ng/mL, intra-day accuracy of 100.02–100.22%, and inter-day accuracy of 97.30–100.81% [1]. This published performance envelope provides a directly adoptable starting point for laboratories initiating vorapaxar pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies.

ANDA and 505(b)(2) Filing Support: QC Release and Stability Testing of Vorapaxar Drug Product

Vorapaxar-d5 supplied by Clearsynth is provided with comprehensive characterization data in accordance with regulatory guidelines and is explicitly designated for ANDA and commercial QC applications . The demonstrated stock solution stability (<5% change over 9 days at 2–8 °C) [1] and multi-vendor availability (Clearsynth, BOC Sciences, TRC, MedChemExpress, Pharmaffiliates) enable QC laboratories to qualify a primary and secondary IS source for stability-indicating assays, forced degradation studies, and dissolution testing—all essential for regulatory dossier compilation.

Forced Degradation and Stability-Indicating Method Implementation in Pharmaceutical Development

The identical MRM product ion (m/z 447.2) shared between vorapaxar-d5 and the analyte, combined with the validated method's demonstrated specificity (no interference at retention times of IS or analyte across ten lots of blank plasma) [1], makes vorapaxar-d5 the IS of choice for stability-indicating UPLC-MS/MS methods. A companion forced degradation study using the same IS and chromatographic system has been published, demonstrating the method's suitability for acidic, basic, oxidative, photolytic, aqueous, and thermal stress conditions per ICH Q1A(R2) [2]. This eliminates the need to re-validate the IS performance for degradation product profiling.

Academic and Clinical Research Requiring High-Sensitivity Vorapaxar Quantification in Limited-Volume Biological Samples

The validated LLOQ of 0.01 ng/mL (10 pg/mL) achieved with vorapaxar-d5 as IS, using only 100 µL of plasma [1], supports translational research applications where sample volume is limiting—such as pediatric pharmacokinetic studies, microsampling workflows, or serial sampling in small animal models. The absence of significant matrix effects (%CV 9.87 across multiple plasma sources) [1] further ensures that the method can be applied across diverse biological matrices (plasma, serum, whole blood) without revalidation of the IS component, reducing method development timelines for exploratory clinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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